2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine
Description
This compound is a pyrazolo[3,4-d]pyridazine derivative featuring a 1-phenyl group at position 1, an isopropyl substituent at position 4, and a sulfanylmethylpyridine moiety at position 5. Its structure combines a fused heterocyclic core (pyrazolo-pyridazine) with a pyridine ring linked via a thioether bridge.
Properties
IUPAC Name |
1-phenyl-4-propan-2-yl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-14(2)18-17-12-22-25(16-9-4-3-5-10-16)19(17)20(24-23-18)26-13-15-8-6-7-11-21-15/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOZLDRODHIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the isopropyl group: This step often involves alkylation reactions using isopropyl halides.
Attachment of the pyridin-2-ylmethylthio group: This is typically done through nucleophilic substitution reactions using pyridin-2-ylmethylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazolo and pyridazine moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to apoptosis in cancer cells, making this compound a candidate for further development in cancer therapies.
A study highlighted the anticancer potential of similar pyrazolo derivatives, with some exhibiting IC50 values as low as 0.39 µM against various cancer cell lines, including MCF-7 and HCT116. This suggests that the compound may also possess comparable efficacy against these cell lines due to structural similarities .
Other Biological Activities
In addition to its anticancer effects, pyrazolo derivatives have been reported to exhibit anti-inflammatory, analgesic, and antimicrobial activities. The broad spectrum of biological activities associated with this class of compounds indicates their potential as versatile therapeutic agents .
Case Studies
- Anticancer Activity Assessment : A recent study synthesized several derivatives related to the pyrazolo-pyridazine framework and evaluated their anticancer properties against various cell lines. The results indicated that modifications on the core structure could significantly enhance anticancer activity .
- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively bind to CDK active sites, suggesting a mechanism for its inhibitory action on cancer cell proliferation .
Mechanism of Action
The mechanism of action of 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo-pyridazine vs. Pyrazolo-pyrimidine: The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-d]pyrimidine (e.g., ’s PI3K inhibitors) by one nitrogen atom. This substitution alters electronic distribution and hydrogen-bonding capacity. Pyrazolo-pyrimidines (e.g., 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)quinazolinones) exhibit strong binding to PI3K due to their ability to mimic ATP’s purine ring. In contrast, pyrazolo-pyridazines may offer improved solubility due to reduced planarity, though this requires experimental validation .
Pyridine vs. Quinazolinone Side Chains: The sulfanylmethylpyridine group in the target compound contrasts with quinazolinone side chains in ’s derivatives.
Substituent Effects
- Phenyl vs. Trifluoromethylbenzyl Groups : The 1-phenyl group in the target compound is less electron-withdrawing than the 2-(trifluoromethyl)benzyl group in ’s derivatives. Fluorinated substituents typically enhance metabolic stability and membrane permeability but may increase toxicity risks .
- Isopropyl vs. Methylpiperazine: The 4-isopropyl group in the target compound is bulkier than the methylpiperazine substituents in ’s pyrido-pyrimidinones. Bulkier groups may hinder off-target interactions but reduce solubility .
Functional Group Comparisons: Sulfanyl vs. Sulfonyl
The sulfanyl (-S-) bridge in the target compound is less oxidized than the sulfonyl (-SO₂-) group in ’s lansoprazole analogs. Sulfanyl groups are more nucleophilic and prone to metabolic oxidation, which could shorten half-life compared to sulfonyl-containing drugs. However, sulfanyl linkages may improve reversible binding to cysteine residues in target enzymes .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons with Analogous Compounds
Biological Activity
The compound 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine is a member of the pyrazolopyridazine family, known for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the pyrazolo[3,4-d]pyridazine core through cyclization of hydrazine derivatives with diketones. Subsequent steps include alkylation and arylation to introduce isopropyl and phenyl groups, respectively, followed by nucleophilic substitution to add the pyridin-3-ylmethylthio group .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the biological context and target molecules .
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazolopyridazine derivatives:
Antimicrobial Activity : Compounds within this class have shown significant antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating varying degrees of inhibition .
Anticancer Potential : Some pyrazolopyridazine compounds are being investigated for their anticancer properties. They exhibit selective inhibition of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies provide insight into the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of pyrazolopyridazine derivatives against multiple pathogens. The results indicated that modifications in substituents significantly influenced antibacterial potency, with some compounds displaying higher activity than standard antibiotics .
- Anticancer Activity Assessment : Another study focused on the anticancer effects of related compounds, showing that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
- Inflammation Model Testing : In an animal model of inflammation, compounds derived from pyrazolopyridazine showed a marked reduction in inflammatory markers compared to controls, indicating their potential as anti-inflammatory agents .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Significant inhibition observed in several derivatives |
| Anticancer | Various cancer cell lines | Induction of apoptosis; selective toxicity noted |
| Anti-inflammatory | In vivo models | Reduction in inflammatory markers |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Cyclization of hydrazine with diketones |
| Step 2 | Alkylation to introduce isopropyl group |
| Step 3 | Arylation for phenyl group addition |
| Step 4 | Nucleophilic substitution for pyridin-thio group |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols, including cyclization of pyrazolo-pyridazine precursors and sulfanyl-methylation. Key steps include:
- Cyclization : Using 1-phenyl-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine as a core intermediate.
- Sulfanyl introduction : Reaction with thiomethylating agents (e.g., CS₂ or mercaptans) under reflux in solvents like dimethylformamide (DMF) .
- Purification : Chromatography or recrystallization in ethanol/toluene mixtures to isolate the final product .
- Critical conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and catalysts (e.g., K₂CO₃ for deprotonation) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR to verify substituent positions and purity (>95% by HPLC) .
- Elemental analysis : Validate molecular formula (e.g., C₂₁H₁₈N₄S₂) with <0.5% deviation .
- Mass spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., m/z 390.12 [M+H]⁺) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism for forming the pyrazolo[3,4-d]pyridazine core?
Mechanistic studies should:
- Use isotopic labeling (e.g., ¹⁵N or D₂O) to track nitrogen and proton transfer during cyclization .
- Conduct kinetic profiling to identify rate-determining steps (e.g., imine formation vs. ring closure) .
- Employ DFT calculations to model transition states and activation barriers for key intermediates .
Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ variations) be addressed?
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Evaluate substituent effects : Compare activity of derivatives with varying substituents (e.g., -Cl, -OCH₃) to identify structure-activity relationships (SAR) .
- Validate target engagement : Use biophysical methods (e.g., SPR or ITC) to confirm binding affinity to purported targets .
Q. What strategies can improve the compound’s aqueous solubility for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at the pyridine or pyridazine rings .
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance solubility .
- Salt formation : Convert free base to hydrochloride or mesylate salts .
Q. How can regioselective substitution at specific positions be achieved?
- Directing groups : Install -NO₂ or -NH₂ groups to guide electrophilic substitution .
- Metal catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings at sterically hindered positions .
- pH control : Adjust reaction pH to favor nucleophilic attack at sulfur or nitrogen sites .
Q. What computational methods predict interactions with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .
- Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger Suite .
Q. How can the compound’s stability under various storage conditions be assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
